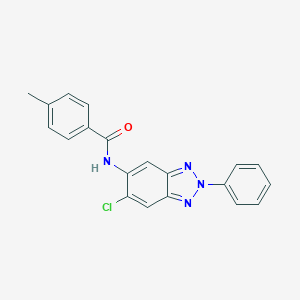![molecular formula C18H17ClN2O4S B251615 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid](/img/structure/B251615.png)
2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid, also known as CPBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPBA is a synthetic molecule that belongs to the class of benzoic acid derivatives and has been synthesized using several methods.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In cancer cells, 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In bacteria, 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid has been demonstrated to inhibit the activity of enzymes involved in cell wall synthesis, leading to cell death. In fungi, 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid has been shown to inhibit the activity of enzymes involved in ergosterol biosynthesis, leading to membrane disruption and cell death.
Biochemical and Physiological Effects:
2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid has been shown to exhibit both biochemical and physiological effects. In cancer cells, 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid has been shown to induce apoptosis, a form of programmed cell death. 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid has also been demonstrated to inhibit cell cycle progression, leading to cell cycle arrest. In bacteria, 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid has been shown to cause membrane damage and cell death. In fungi, 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid has been shown to inhibit spore germination and mycelial growth.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid has several advantages for lab experiments, including its synthetic accessibility, stability, and versatility. 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid can be synthesized using various methods and can be easily purified using standard techniques. 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid is also stable under normal laboratory conditions and can be used in a wide range of experiments. However, 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid has some limitations, including its potential toxicity and limited solubility in water.
Zukünftige Richtungen
2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid has several potential future directions, including its use as a drug candidate for cancer and bacterial infections. 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid can also be investigated for its potential use as a fungicide in agriculture. In addition, 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid can be explored for its potential use in the development of organic electronic devices. Further research is needed to fully understand the mechanism of action of 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid and to optimize its properties for specific applications.
Conclusion:
In conclusion, 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in various fields. 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid can be synthesized using several methods and has been extensively studied for its potential use as an anticancer agent, antibacterial agent, and fungicide. 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid has been shown to exhibit both biochemical and physiological effects and has several advantages for lab experiments. However, further research is needed to fully explore the potential of 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid and to optimize its properties for specific applications.
Synthesemethoden
2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid has been synthesized using several methods, including the reaction of 2-chloro-5-nitrobenzoic acid with 4-propoxybenzoyl isothiocyanate in the presence of a base, such as triethylamine. The reaction leads to the formation of 2-chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid, which can be purified using various techniques, such as recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid has also been investigated for its potential use as an antibacterial agent. In agriculture, 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid has been examined for its ability to control plant diseases caused by fungi. In materials science, 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid has been studied for its potential use in the development of organic electronic devices.
Eigenschaften
Molekularformel |
C18H17ClN2O4S |
|---|---|
Molekulargewicht |
392.9 g/mol |
IUPAC-Name |
2-chloro-5-[(4-propoxybenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C18H17ClN2O4S/c1-2-9-25-13-6-3-11(4-7-13)16(22)21-18(26)20-12-5-8-15(19)14(10-12)17(23)24/h3-8,10H,2,9H2,1H3,(H,23,24)(H2,20,21,22,26) |
InChI-Schlüssel |
AYETVAZPPAPIGW-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-chloro-4-methoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251543.png)
![N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B251544.png)
![N-[(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251545.png)
![3,4-dichloro-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251546.png)
![3,4-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B251549.png)
![4-(benzyloxy)-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B251550.png)
![N-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B251551.png)

![2-iodo-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251558.png)